molecular formula C6H10N2O3 B2441183 4-Amino-6-oxopiperidine-2-carboxylic acid CAS No. 1367728-53-7

4-Amino-6-oxopiperidine-2-carboxylic acid

Cat. No.: B2441183
CAS No.: 1367728-53-7
M. Wt: 158.157
InChI Key: ZYTHBEQVQCXRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-oxopiperidine-2-carboxylic acid is a piperidine derivative with significant potential in various scientific fields. Piperidine derivatives are known for their importance in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring with an amino group at the 4-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-oxopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reduction of the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing various piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization and reduction techniques. The use of heterogeneous cobalt catalysts based on titanium nanoparticles and melamine has been shown to allow for acid-free hydrogenation with good yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Amino-6-oxopiperidine-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Boc-4-oxopiperidine-2-carboxylic acid
  • (S)-6-Oxo-2-piperidinecarboxylic acid
  • 4-Hydroxypiperidine

Uniqueness

4-Amino-6-oxopiperidine-2-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and biological activity compared to other piperidine derivatives. Its combination of an amino group, keto group, and carboxylic acid group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-amino-6-oxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-3-1-4(6(10)11)8-5(9)2-3/h3-4H,1-2,7H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTHBEQVQCXRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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